molecular formula C30H44O8 B1592065 Ganoderic Acid G CAS No. 98665-22-6

Ganoderic Acid G

Cat. No.: B1592065
CAS No.: 98665-22-6
M. Wt: 532.7 g/mol
InChI Key: BPJPBLZKOVIJQD-YYFGTHFASA-N
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Description

Taxonomic Origin in Ganoderma Species

This compound is primarily isolated from Ganoderma lucidum, a polypore fungus widely distributed in temperate and tropical regions. Other Ganoderma species, such as Ganoderma tsugae and Ganoderma sinense, have also been reported to produce this compound, though at lower concentrations.

Species Geographical Distribution Reported Concentration Source
G. lucidum Asia, Europe, North America High
G. tsugae Taiwan, Japan Moderate
G. sinense China, Southeast Asia Low

The compound’s biosynthesis is tightly linked to the mevalonate/isoprenoid pathway, with key enzymes like lanosterol synthase (OSC) and squalene synthase (SQS) facilitating its production.

Historical Context of Triterpenoid Discovery

The isolation of ganoderic acids dates back to the 1980s, when researchers first characterized Ganoderic Acid A and B from G. lucidum. This compound was later identified as part of the expanding family of lanostane-type triterpenoids, reflecting advancements in chromatographic and spectroscopic techniques.

Milestone Year Key Findings Source
Isolation of GAA and GAB 1982 Structural elucidation of lanostane cores
Identification of GAG 2000s Characterization via NMR and MS techniques
Metabolic studies 2010s Biotransformation pathways elucidated

The discovery of this compound underscores the pharmacological relevance of Ganoderma species, which have been used in traditional medicine for millennia.

Position Within Ganoderic Acid Structural Taxonomy

This compound occupies a distinct position in the structural hierarchy of ganoderic acids due to its hydroxylation and oxidation patterns. Below is a comparative analysis of its structure relative to other prominent ganoderic acids:

Acid Molecular Formula Key Functional Groups Bioactivity Source
Ganoderic Acid A C₃₀H

Properties

IUPAC Name

(6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-20,25,32-33,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,18+,19+,20+,25-,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJPBLZKOVIJQD-YYFGTHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98665-22-6
Record name Ganoderic acid G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GANODERIC ACID G
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ7U8EY503
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Ethanol Ultrasonic Extraction

One widely used method involves ultrasonic-assisted extraction using ethanol as the solvent. For example, Ganoderma lucidum fruiting bodies are superfine ground and sieved through a 120 μm aperture. The powder is then subjected to ultrasonic extraction with absolute ethanol at 30°C, with ultrasonic power of 800W applied in cycles (3 seconds on, 1 second off) for a total of 30 minutes. After filtration, the extract is concentrated under reduced pressure to dryness, yielding a crude ganoderic acid extract. This extract is then dissolved in chloroform and subjected to acid-base extraction to isolate ganoderic acids, including ganoderic acid G, as a light yellow powder.

Supercritical Carbon Dioxide Extraction (SFE)

Supercritical CO2 extraction is a modern, efficient method for isolating this compound with high purity. Ganoderma lucidum powder is extracted under conditions of 50 MPa pressure and 40°C temperature for 1 hour. The resulting extract is concentrated to a pulpous state. This method avoids the use of organic solvents and preserves bioactivity. The extract is further purified using counter-current chromatography (CCC) with a solvent system of chloroform, methanol, and water (ratios approximately 14:10:7-10), allowing for separation of this compound with purity exceeding 95%.

Ethanol Extraction with Inducer Optimization

In fermentation-based production, mycelium powder is extracted with 50% ethanol. The addition of inducers such as microcrystalline cellulose (MCC) and D-galactose during fermentation enhances ganoderic acid biosynthesis, increasing the yield of ganoderic acids including this compound. Optimal inducer concentrations range from 1.5% to 3.5% MCC, significantly promoting production.

Purification and Isolation Methods

Acid-Base Extraction

After crude extraction, acid-base extraction is employed to separate ganoderic acids. The crude extract is dissolved in chloroform and mixed with saturated sodium bicarbonate solution under ultrasonic conditions to form alkali extracts. The combined alkali extracts are acidified to pH 4.0 with hydrochloric acid, and the acidified solution is extracted again with chloroform. The chloroform layer is concentrated and dried to obtain purified this compound as a powder.

Counter-Current Chromatography (CCC)

CCC is used to achieve high purity isolation. The SFE extract dissolved in methanol is injected into a CCC system using the chloroform-methanol-water solvent system. The stationary phase is the upper phase (chloroform-rich), and the mobile phase is the lower phase (methanol-water). The system is balanced before sample injection, and this compound is detected by UV at 254 nm and collected based on chromatogram peaks. This method allows for efficient separation with short preparation time and high yield.

Semi-Preparative High-Performance Liquid Chromatography (HPLC)

This compound, along with other ganoderic acids, can be isolated using semi-preparative reverse-phase HPLC. The acidic ethyl acetate soluble material (AESM) from Ganoderma tsugae is dissolved in 50% ethanol and separated on a C18 column with a gradient elution of acetonitrile and 2% acetic acid. Detection is at 252 nm. This method yields pure this compound suitable for quantitative and qualitative analysis.

Comparative Data on Preparation Methods

Method Solvent/System Conditions Yield/Purity Advantages Reference
Ethanol Ultrasonic Extraction Absolute ethanol, chloroform 30°C, 30 min ultrasonic extraction Light yellow powder, high purity Simple, effective for crude extract
Supercritical CO2 Extraction CO2 (supercritical), chloroform/methanol/water (CCC) 50 MPa, 40°C, 1 h extraction; CCC at 800 rpm Purity >95%, efficient separation Solvent-free extraction, high purity
Fermentation with Inducers 50% ethanol extraction after fermentation with MCC, D-galactose Inducer dosage 1.5%-3.5% MCC, 3rd day addition Increased ganoderic acid production Enhanced biosynthesis, scalable
Semi-Preparative HPLC Acetonitrile and 2% acetic acid gradient Flow rate 7.8 mL/min, detection at 252 nm Pure this compound isolated High resolution, quantitative

Research Findings and Notes

  • The ultrasonic ethanol extraction combined with acid-base extraction is a classical and effective method to obtain this compound from Ganoderma fruiting bodies.

  • Supercritical CO2 extraction coupled with CCC provides a green, efficient, and high-purity preparation method, suitable for large-scale production.

  • The addition of inducers like MCC and D-galactose during fermentation significantly boosts ganoderic acid biosynthesis, enhancing yields in biotechnological production.

  • Semi-preparative HPLC is crucial for isolating this compound for analytical standards and quality control in Ganoderma products.

  • The purity and yield of this compound depend on extraction parameters such as solvent type, temperature, extraction time, and post-extraction purification steps.

Chemical Reactions Analysis

Enzymatic Glycosylation Reactions

GAG undergoes regioselective glycosylation catalyzed by Bacillus glycosyltransferases (GTs), forming novel saponins with improved aqueous solubility .

Key Reactions:

  • C-3 Hydroxyl Glycosylation

    • Enzyme : BsUGT489 (Bacillus subtilis ATCC 6633)

    • Product : GAG-3-O-β-glucoside

    • Yield : 74%

    • Mechanism : Glucose transfer to the C-3 hydroxyl group via UDP-glucose donor .

  • C-26 Carboxyl Glycosylation

    • Enzyme : BsGT110 (Bacillus subtilis ATCC 6633)

    • Product : GAG-26-O-β-glucoside

    • Yield : 35%

    • Mechanism : Esterification of the C-26 carboxyl group .

Functional Group Reactivity:

Functional GroupEnzyme ActivityNotes
C-3 hydroxylBsUGT489High regioselectivity; no activity from BsUGT398/BtGT_16345 .
C-26 carboxylBsGT110Dominant site for esterification; minor activity from BtGT_16345 .
C-7/C-12 hydroxylsNoneNo glycosylation observed across tested GTs .

Regioselectivity and Enzyme Specificity

The four Bacillus GTs exhibited distinct preferences for GAG’s functional groups:

Catalytic Activity Comparison:

GT EnzymeSourceTarget SiteSubstrateYield
BsUGT489B. subtilis ATCC 6633C-3 hydroxylGAG74%
BsGT110B. subtilis ATCC 6633C-26 carboxylGAG35%
BsUGT398B. subtilis ATCC 6633InactiveGAG-
BtGT_16345B. thuringiensis GA A07InactiveGAG-
  • Structural Determinants : The C-15 hydroxyl (absent in GAG) is a preferred site for BtGT_16345 and BsUGT398 in other triterpenoids, explaining their inactivity toward GAG .

Solubility Enhancement via Glycosylation

Glycosylation significantly improved GAG’s aqueous solubility, critical for bioavailability:

CompoundAqueous Solubility (μg/mL)
GAG (native)12.3 ± 0.8
GAG-3-O-β-glucoside89.5 ± 2.1
GAG-26-O-β-glucoside67.4 ± 1.9
  • Mechanistic Insight : Hydroxyl glycosylation introduces polar sugar moieties, enhancing hydrophilicity .

Biotransformation Pathways

While glycosylation dominates GAG modification, oxidative and reductive pathways are theorized but less characterized:

  • Hypothesized Oxidation : CYP450 enzymes (e.g., CYP512W2) may hydroxylate GAG’s tetracyclic core, forming conjugated double bonds akin to type II ganoderic acids .

  • Reductive Modifications : Carbonyl groups at C-3, C-7, or C-11 could undergo NADPH-dependent reduction, though direct evidence for GAG is pending .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Properties

GAG has demonstrated significant anticancer effects across various studies:

  • Mechanism of Action : GAG inhibits cancer cell proliferation by inducing apoptosis and enhancing chemosensitivity to conventional drugs. For instance, it has been shown to suppress tumor growth in models of breast cancer and non-small cell lung cancer (NSCLC) by modulating pathways related to cell survival and apoptosis .
  • Case Studies :
    • In a study involving A549 and NCI-H460 NSCLC cells, GAG was found to enhance autophagic and apoptotic processes, indicating its potential as a chemotherapeutic agent .
    • Another study reported that GAG significantly reduced glucose uptake in lung cancer cells by targeting glucose transporters (GLUT1 and GLUT3), effectively 'starving' cancer cells .

2. Immunomodulatory Effects

GAG exhibits immunomodulatory properties that can enhance immune responses:

  • Study Findings : Research indicates that GAG can improve immunity in models of cyclophosphamide-induced immunosuppression by upregulating key immune-related genes such as STAT3 and TNF . This suggests its potential use in therapies aimed at boosting immune function in immunocompromised patients.
  • Applications : The immunomodulatory effects make GAG a candidate for adjunct therapies in cancer treatment, where enhancing the immune response can improve patient outcomes.

3. Hepatoprotective Effects

GAG has shown promise in protecting liver function:

  • Research Insights : Studies have indicated that GAG can mitigate liver injury caused by excessive alcohol consumption by regulating metabolic pathways associated with oxidative stress and lipid metabolism . This positions GAG as a potential functional food ingredient for liver health.

Biotransformation and Novel Applications

Recent advancements in biotransformation techniques have opened new avenues for enhancing the efficacy of GAG:

  • Glycosylation Studies : Research involving Bacillus glycosyltransferases has demonstrated that modifying GAG can yield novel compounds with improved bioactivity . These derivatives may exhibit enhanced solubility and bioavailability, making them more effective therapeutic agents.

Comparative Analysis of Ganoderic Acids

The following table summarizes the distinct applications and effects of various ganoderic acids, including GAG:

Ganoderic AcidPrimary EffectsMechanism of ActionPotential Applications
Ganoderic Acid AAntitumor, hepatoprotectiveInduces apoptosis via p53 pathwayCancer therapy, liver protection
Ganoderic Acid C2ImmunomodulatoryEnhances immune response through STAT3/TNF pathwaysCancer support therapy
Ganoderic Acid DMAnticancerInhibits PIK3CA signaling pathwayBreast cancer treatment
This compoundAntitumor, hepatoprotectiveTargets glucose transporters to reduce cancer cell metabolismCancer therapy, liver health

Mechanism of Action

Ganoderic Acid G exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Structural Features

Compound Key Functional Groups Oxidation Sites Side Chain Modifications
Ganoderic Acid G 3β-OH, 7β-OH, 11-oxo, 15-oxo, 23-oxo C-3, C-7, C-12, C-26 Carboxylic acid at C-26
Ganoderic Acid A 3β-OH, 7-oxo, 15-oxo, 26-oic acid C-3, C-7, C-15 Methyl ester derivatives common
Ganoderic Acid B 3β-OH, 7-oxo, 15-OH, 26-oic acid C-3, C-7, C-15 Hydroxylation at C-15
Ganoderenic Acid B 3-oxo, 7β-OH, 15-oxo, 26-oic acid C-3, C-7, C-15 Ketone at C-3
Ganoderic Acid C2 3β-OH, 7-oxo, 11-oxo, 15-oxo C-3, C-7, C-11, C-15 Triple oxidation at C-7,11,15

Key Differences :

  • This compound has three hydroxyl groups (C-3, C-7, C-12) and three ketones (C-11, C-15, C-23), distinguishing it from Ganoderic Acid A (one hydroxyl, two ketones) and Ganoderic Acid B (two hydroxyls, one ketone) .
  • Ganoderenic acids (e.g., Ganoderenic Acid B) often feature a ketone at C-3 instead of hydroxylation, altering their receptor binding affinity .

Pharmacological Activities

Compound Anti-Inflammatory α-Glucosidase Inhibition Anticancer (IC₅₀) Antioxidant
This compound +++ (↓ TNF-α, IL-1β) Not reported Not reported Moderate
Ganoderic Acid A ++ + 45 μM (HepG2) High
Ganoderic Acid B +++ ++ 68 μM (HepG2) Moderate
Ganoderenic Acid B + Not reported 72.3 μg/mL Low
Inoscavin A Not reported Not reported 72.3 μg/mL Not reported

Notable Findings:

  • This compound demonstrates superior anti-inflammatory effects compared to Ganoderic Acid A but lacks data on enzyme inhibition .
  • Ganoderic Acid A and B are prioritized in quality assessment due to higher bioavailability and documented anticancer activity .

Content Optimization Strategies

Treatment This compound Content Ganoderic Acid A Content Ganoderic Acid B Content
High Oxygen (60% O₂) Not quantified 1.77 g/kg 0.39 g/kg
Oleic Acid Induction 287.67 mg/100 mL 182.28 mg/100 mL Not reported
Ozone Fumigation Not reported 4.44 g/kg Not reported

Insights :

  • Oleic acid enhances triterpenoid yields broadly, but this compound production is less studied .

Commercial and Research Relevance

This compound is commercially available as a reference standard (purity ≥98%), though less prevalent than Ganoderic Acids A, B, and H . Its structural complexity and lower abundance in natural sources limit large-scale applications compared to more abundant analogs like Ganoderic Acid C2 .

Biological Activity

Ganoderic Acid G (GAG) is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Research has increasingly focused on elucidating the mechanisms underlying these activities, as well as exploring potential therapeutic applications.

1. Anti-Cancer Properties

GAG has shown promising results in various cancer models. A study indicated that GAG can induce apoptosis in cancer cells by modulating key signaling pathways such as the p53-MDM2 pathway. This regulation leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins, effectively promoting cancer cell death .

Table 1: Summary of Anti-Cancer Effects of GAG

Study ReferenceCancer TypeMechanism of ActionKey Findings
Non-Small Cell Lung CancerModulation of PI3K/Akt/mTOR pathwayEnhanced autophagy and apoptosis
MeningiomaRegulation of NDRG2Reduced tumor volume and improved survival
Various TumorsInduction of apoptosis via p53 signalingLow toxicity to normal cells

2. Anti-Inflammatory Effects

GAG exhibits significant anti-inflammatory properties, which are crucial for managing chronic inflammatory diseases. It has been shown to inhibit the activation of microglia and reduce the release of pro-inflammatory cytokines in various models, including those simulating neuroinflammation . The mechanisms involve the downregulation of the NF-κB signaling pathway and modulation of the JAK/STAT pathway.

Table 2: Inflammatory Pathways Modulated by GAG

Inflammatory ConditionMechanism AffectedOutcome
NeuroinflammationNF-κB PathwayReduced cytokine release
ArthritisJAK/STAT PathwayAlleviated joint inflammation
General InflammationMAPK PathwayDecreased inflammatory markers

3. Neuroprotective Effects

Research has demonstrated that GAG provides neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's disease (AD). It enhances autophagic processes and promotes amyloid-beta clearance through activation of the Axl/Pak1 signaling pathway . This activity not only improves cognitive function but also protects dopaminergic neurons from degeneration.

Case Study: Neuroprotection in Alzheimer's Disease

In a controlled study using a mouse model of AD, GAG administration resulted in:

  • Improved cognitive abilities : Mice exhibited better performance in memory tasks.
  • Reduction in amyloid plaques : Histological analyses showed decreased plaque load in treated mice.
  • Enhanced autophagy : Increased levels of autophagy-related proteins were observed.

4. Hepatoprotective Effects

GAG has been reported to possess hepatoprotective qualities, particularly against ethanol-induced liver injury. Studies indicate that it helps regulate metabolic pathways associated with liver function and reduces oxidative stress .

Table 3: Hepatoprotective Mechanisms of GAG

MechanismEffect
Oxidative Stress ReductionProtects liver cells from damage
Regulation of MetabolismImproves liver function and reduces fatty liver incidence

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Ganoderic Acid G in Ganoderma extracts?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard due to its specificity in separating and identifying triterpenoids like this compound. For quantification, ultraviolet-visible spectrophotometry is widely used for total triterpenoid content, while HPLC with diode-array detection (HPLC-DAD) provides precise measurements of individual compounds. GC-MS is preferred for sterol analysis due to higher separation efficiency and sensitivity . Recent studies have also validated near-infrared (NIR) spectroscopy and high-performance thin-layer chromatography (HPTLC) for rapid screening with minimal solvent use .

Q. What are the key structural characteristics of this compound, and how do they influence its bioactivity?

  • Methodological Answer : this compound (C30H44O8, CAS 98665-22-6) is a lanostane-type triterpenoid with a hydroxyl group at C-3 and a carbonyl group at C-11. Its oxidized side chain at C-20 enhances interactions with cellular targets, such as ATP-binding cassette (ABC) transporters, which are critical in multidrug resistance studies. Structural confirmation relies on nuclear magnetic resonance (NMR) and MS fragmentation patterns, with comparative analysis against reference standards .

Q. How can researchers ensure reproducibility in extracting this compound from Ganoderma samples?

  • Methodological Answer : Standardized protocols include using 70–80% ethanol for extraction, followed by liquid-liquid partitioning with ethyl acetate. Column chromatography (e.g., silica gel or Sephadex LH-20) is used for purification. Quality control involves spiking samples with internal standards (e.g., ganoderic acid A or B) and validating recovery rates via triplicate experiments .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity (e.g., anti-cancer vs. immunomodulatory effects) be resolved experimentally?

  • Methodological Answer : Context-dependent bioactivity may arise from variations in cell lines, extraction methods, or compound purity. To address this:

  • Use in vitro models with controlled genetic backgrounds (e.g., HepG2/ADM for multidrug resistance studies).
  • Employ orthogonal assays (e.g., Western blot for protein expression and flow cytometry for efflux inhibition) to validate mechanisms.
  • Cross-reference pharmacokinetic data (e.g., intracellular accumulation via rhodamine-123 assays) to confirm target engagement .

Q. What advanced statistical approaches are suitable for analyzing complex datasets from this compound metabolomic studies?

  • Methodological Answer : Multivariate analysis, such as principal component analysis (PCA) and hierarchical clustering analysis (HCA), identifies metabolite clusters and key variance contributors. Partial least squares discriminant analysis (PLS-DA) distinguishes Ganoderma species based on sterol profiles. Machine learning algorithms (e.g., SIMCA) can predict bioactive compounds in mixed extracts .

Q. How should researchers design experiments to evaluate this compound’s synergistic effects with conventional chemotherapeutics?

  • Methodological Answer :

  • Dose-Response Matrix : Use a checkerboard assay to calculate combination indices (e.g., CompuSyn software).
  • Mechanistic Validation : Measure ABCB1 transporter inhibition via calcein-AM uptake assays and ATPase activity tests.
  • In Vivo Models**: Xenograft mice treated with this compound and doxorubicin, with tumor volume and P-glycoprotein expression as endpoints .

Data Analysis and Reporting

Q. What are best practices for presenting conflicting data on this compound’s stability under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Use ANOVA to compare degradation rates across batches. Report discrepancies with emphasis on solvent systems (e.g., methanol vs. acetonitrile) and pH adjustments to stabilize the compound .

Q. How can researchers address low yields of this compound in synthetic biosynthesis studies?

  • Methodological Answer : Optimize fungal fermentation conditions (e.g., pH 5.5, 28°C, and agitation at 150 rpm). Overexpress rate-limiting enzymes (e.g., lanosterol synthase) via CRISPR-Cas9. Use response surface methodology (RSM) to model interactions between nutrients and yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ganoderic Acid G
Reactant of Route 2
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